2,3-Diamino-1-phenylbutan-1-ol dihydrochloride is a chemical compound with the molecular formula . It appears as a white crystalline powder that is soluble in water. The compound is notable for its potential applications in various scientific fields, including chemistry, biology, and medicine. Its unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
This compound is classified as an amino alcohol due to the presence of both amino groups and a hydroxyl group in its structure. It is often used as a building block in organic synthesis, particularly in the development of more complex molecules. The synthesis typically involves reactions with amines and ketones or aldehydes, which can be catalyzed under specific conditions to yield the desired product.
The synthesis of 2,3-Diamino-1-phenylbutan-1-ol dihydrochloride generally follows these steps:
In industrial settings, large-scale production may utilize batch or continuous flow methods to optimize yield and purity.
The molecular structure of 2,3-Diamino-1-phenylbutan-1-ol dihydrochloride features:
The structural formula can be represented as follows:
This compound's specific arrangement allows for various interactions with biological molecules, influencing its reactivity and potential applications.
2,3-Diamino-1-phenylbutan-1-ol dihydrochloride can undergo several chemical reactions:
The products formed from these reactions depend on the specific reagents used and the reaction conditions applied. For instance:
The mechanism of action for 2,3-Diamino-1-phenylbutan-1-ol dihydrochloride involves its interaction with biological targets such as enzymes or receptors. By binding to these targets, it may modulate their activity, leading to various biological effects depending on the specific pathways involved. Ongoing research aims to elucidate these interactions further, particularly regarding its potential therapeutic applications .
These properties make it suitable for various applications in scientific research and industry.
2,3-Diamino-1-phenylbutan-1-ol dihydrochloride has several significant applications:
2,3-Diamino-1-phenylbutan-1-ol dihydrochloride represents a structurally refined pharmacophore targeting allosteric sites in ion channels and transporters. Its anti-(2R,3S) stereochemistry is critical for precise interactions with hydrophobic pockets near gating regions of proteins like the cystic fibrosis transmembrane conductance regulator (CFTR). Allosteric modulators bind outside orthosteric sites to induce conformational changes, offering advantages such as subtype selectivity and preservation of physiological signaling rhythms. This compound’s 1,3-diamino-4-phenylbutan-2-ol core enables dual hydrogen bonding with residues like S308 and F931 in CFTR’s transmembrane domain, stabilizing open-channel states [2] [4].
Large-scale molecular docking studies (~155 million compounds) have identified this scaffold as a high-affinity ligand for membrane-exposed allosteric pockets. The phenyl group anchors within an aromatic subpocket formed by F312 and Y304, while the aminoalcohol chain extends toward polar hinge regions. This positioning allows modulation of gating kinetics without obstructing ion conduction pathways. The dihydrochloride salt enhances aqueous solubility—addressing a key limitation of existing potentiators like ivacaftor (solubility <0.05 μg/mL) [2] [6].
Table 1: Key Binding Interactions of 2,3-Diamino-1-phenylbutan-1-ol Derivatives
Target Residue | Interaction Type | Functional Role |
---|---|---|
F312 | π-π stacking | Anchors phenyl ring |
S308 | H-bond with amino group | Stabilizes hinge region |
Y304 | Hydrophobic packing | Maintains pocket conformation |
F931 | Van der Waals contacts | Modulates transmembrane helix mobility |
This compound demonstrates bifunctional therapeutic potential, acting as:
Structural optimization leverages cryo-EM maps (PDB: 6O2P) to improve pharmacokinetics. Unlike ivacaftor (cLogP = 5.6, 99% plasma protein-bound), this scaffold achieves higher oral bioavailability (60%) and lower lipophilicity (cLogP ~3.0), potentially mitigating side effects like liver toxicity [2].
Table 2: Therapeutic Efficacy of Derivatives in Disease Models
Application | CFTR Variant | Efficacy Metric | Lead Compound |
---|---|---|---|
Cystic Fibrosis | ΔF508 | 2.2-fold current increase | Z2075279358 |
Secretory Diarrhea | WT | >60% flux reduction | Z1834339853 |
Polycystic Kidney Disease | WT | EC₅₀ < 500 nM | Under development |
The 1-phenylbutan-1-ol motif diverges significantly from classical phenylethylamine (PEA) scaffolds:
Structural Advantages
Functional Superiority
Table 3: Pharmacophore Comparison with Phenylethylamine Scaffolds
Parameter | 2,3-Diamino-1-phenylbutan-1-ol | Phenylethylamine |
---|---|---|
Chain Length | 4 atoms (C1–C4) | 2 atoms |
H-bond Donors | 2 (amino groups) | 1 (amino group) |
Synthetic Flexibility | High (N1/N3 modifications) | Limited |
Docking Score (CFTR) | –12.3 kcal/mol | –8.9 kcal/mol |
Selectivity for CFTR | >100-fold vs. ABC transporters | <10-fold |
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.:
CAS No.: 63745-66-4